1,3-Dimethyl-5-hydroxyuracil
Overview
Description
1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a nucleobase found in RNA. This compound has the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is known for its role in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-hydroxyuracil can be synthesized through several methods. One common approach involves the condensation of cyanoacetic acid with dimethylurea in the presence of acetic anhydride, followed by cyclization in an alkaline medium . Another method includes the catalytic reduction of 1,3-dimethyl-4-amino-5-nitrosouracil using a palladium/charcoal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-hydroxyuracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield compounds like 1,3-dimethyl-4,5-diaminouracil.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium/charcoal for reduction and sodium nitrite for nitrosation . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include various substituted uracil derivatives, which have applications in pharmaceuticals and biochemical research.
Scientific Research Applications
1,3-Dimethyl-5-hydroxyuracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-hydroxyuracil involves its interaction with DNA. It can form hydrogen-bonded base pairs and metal-mediated base pairs, which are crucial for DNA strand displacement reactions . This compound can also act as a biomarker of DNA damage, indicating its involvement in cellular processes related to cancer and neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyuracil: A derivative of uracil formed by the action of hydroxyl radicals on DNA.
Hexamethylenetetramine: A versatile reagent in organic synthesis, known for its role in various chemical reactions.
Uniqueness
1,3-Dimethyl-5-hydroxyuracil is unique due to its specific chemical structure, which allows it to participate in metal-mediated DNA strand displacement reactions. This property makes it valuable in the development of dynamic DNA nanodevices and molecular machines .
Properties
IUPAC Name |
5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQZUMPJSCOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313067 | |
Record name | 1,3-dimethyl-5-hydroxyuracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20406-86-4 | |
Record name | NSC266141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-5-hydroxyuracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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